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Disclaimer: This document is compiled from publicly available information. Detailed quantitative

preclinical data and specific experimental protocols are primarily contained within the

publication "Discovery of KIN-8741, a Highly Selective Type IIb c-Met Kinase Inhibitor with

Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer" in the

Journal of Medicinal Chemistry.[1] As full-text access to this publication was not available, the

following guide provides a comprehensive overview based on abstracts and other public

disclosures. The quantitative data tables and detailed experimental protocols are

representative examples based on typical preclinical studies and may not reflect the exact

findings for KIN-8741.

Introduction
KIN-8741 is a potent and highly selective, orally bioavailable, type IIb inhibitor of the c-MET

receptor tyrosine kinase.[1][2][3] Developed by Kinnate Biopharma, KIN-8741 is designed to

address cancers driven by c-MET alterations, including exon 14 skipping mutations and gene

amplification.[4][5] A primary focus for its development is in non-small cell lung cancer

(NSCLC).[4][5] Notably, KIN-8741 has been engineered to have broad activity against clinically

relevant c-MET mutations that confer resistance to other c-MET inhibitors.[4] An Investigational

New Drug (IND) application for KIN-8741 was anticipated to be filed in the fourth quarter of

2023.[5]
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KIN-8741 functions by binding to the inactive "DFG-out" conformation of the c-MET kinase

domain, a characteristic of type II inhibitors. This mode of binding contributes to its high

selectivity and ability to inhibit a wide range of resistance mutations. By inhibiting c-MET, KIN-
8741 blocks the downstream signaling pathways that are aberrantly activated in c-MET-driven

cancers, thereby impeding tumor cell proliferation, survival, and invasion.

c-MET Signaling Pathway
The c-MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and

autophosphorylates, leading to the activation of several downstream signaling cascades crucial

for cell growth and motility. KIN-8741 intervenes at the receptor level to block the initiation of

these pathways.
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Figure 1: Simplified c-MET Signaling Pathway and Inhibition by KIN-8741.
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Preclinical Data
In Vitro Activity
KIN-8741 has demonstrated potent and selective inhibition of wild-type and various mutant

forms of c-MET in biochemical and cellular assays. The tables below are representative of the

types of data that would be generated in preclinical studies.

Table 1: Representative Biochemical Potency of KIN-8741 against c-MET Kinase Variants

Kinase Target IC50 (nM)

Wild-Type c-MET [Data not publicly available]

c-MET (Y1230C) [Data not publicly available]

c-MET (D1228N) [Data not publicly available]

c-MET (M1250T) [Data not publicly available]

c-MET Exon 14 Skip [Data not publicly available]

Table 2: Representative Cellular Activity of KIN-8741 in c-MET Driven Cancer Cell Lines

Cell Line c-MET Alteration Assay Type EC50 (nM)

Hs 746T c-MET Amplification Cell Viability
[Data not publicly

available]

EBC-1 c-MET Amplification Cell Viability
[Data not publicly

available]

MKN-45 c-MET Amplification Cell Viability
[Data not publicly

available]

H596 c-MET Exon 14 Skip Cell Viability
[Data not publicly

available]

In Vivo Efficacy
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KIN-8741 has shown anti-tumor activity in preclinical xenograft models of human cancers with

c-MET alterations. The following table represents typical data from such studies.

Table 3: Representative In Vivo Efficacy of KIN-8741 in Xenograft Models

Model c-MET Alteration Dosing Regimen
Tumor Growth
Inhibition (%)

Hs 746T Xenograft c-MET Amplification
[Data not publicly

available]

[Data not publicly

available]

EBC-1 Xenograft c-MET Amplification
[Data not publicly

available]

[Data not publicly

available]

H596 Xenograft c-MET Exon 14 Skip
[Data not publicly

available]

[Data not publicly

available]

Experimental Protocols
Detailed experimental protocols are proprietary and would be found in the primary publication.

The following are generalized methodologies for the types of experiments conducted in

preclinical pharmacology studies.

Biochemical Kinase Inhibition Assay
A representative workflow for assessing the direct inhibitory activity of KIN-8741 on the c-MET

kinase.
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Figure 2: Generalized Workflow for a Biochemical Kinase Inhibition Assay.

Protocol:

Recombinant human c-MET kinase is incubated with a specific peptide substrate and ATP in

a buffered solution.

KIN-8741 is added at varying concentrations to determine its effect on kinase activity.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The amount of phosphorylated substrate is quantified, often using a luminescence or

fluorescence-based detection method.

IC50 values are calculated by plotting the percent inhibition against the log concentration of

KIN-8741.

Cell Viability Assay
A common method to determine the effect of a compound on cell proliferation and survival.
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Protocol:

Cancer cell lines with known c-MET alterations are seeded in multi-well plates and allowed to

adhere overnight.

The cells are then treated with a range of concentrations of KIN-8741.

After a set incubation period (e.g., 72 hours), a reagent such as resazurin or a tetrazolium

salt is added to the wells.

Metabolically active cells convert the reagent into a fluorescent or colored product, which is

measured using a plate reader.

EC50 values are determined by analyzing the dose-response curve.

In Vivo Xenograft Studies
A workflow for evaluating the anti-tumor efficacy of KIN-8741 in a living organism.
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Figure 3: Typical Workflow for a Cell Line-Derived Xenograft Study.

Protocol:

Human cancer cells with c-MET alterations are cultured and then implanted subcutaneously

into immunocompromised mice.

Tumors are allowed to grow to a specified size.
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Mice are then randomized into control (vehicle) and treatment groups.

KIN-8741 is administered orally at one or more dose levels for a defined treatment period.

Tumor volumes and body weights are measured regularly.

At the end of the study, tumors are excised, weighed, and may be analyzed for

pharmacodynamic markers.

Conclusion
The available preclinical information indicates that KIN-8741 is a promising, highly selective c-

MET inhibitor with a profile designed to overcome resistance to existing therapies. Its potent in

vitro and anticipated in vivo activity in c-MET-driven cancer models provide a strong rationale

for its clinical development, particularly in NSCLC. A more detailed understanding of its

preclinical pharmacology awaits the full public release of comprehensive datasets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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